molecular formula C27H19N3O7S B12279895 Fluorescein-maleimide

Fluorescein-maleimide

Cat. No.: B12279895
M. Wt: 529.5 g/mol
InChI Key: WMHCVBWDCIFFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescein-maleimide is a fluorescent derivatization reagent widely used in biochemical and molecular biology applications. It is particularly effective for labeling sulfhydryl-containing molecules, such as proteins and peptides, due to its high reactivity with thiol groups. The compound is known for its bright fluorescence, making it a valuable tool in various analytical and diagnostic techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorescein-maleimide is synthesized by reacting fluorescein with maleimideThe reaction conditions often require a controlled pH environment, usually between 6.5 and 7.5, to ensure optimal reactivity and stability of the maleimide group .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels. The compound is then dried and stored under desiccated conditions to prevent moisture-induced degradation .

Chemical Reactions Analysis

Types of Reactions: Fluorescein-maleimide primarily undergoes thiol-ene reactions, where the maleimide group reacts with thiol groups to form stable thioether bonds. This reaction is highly specific and efficient under mild conditions .

Common Reagents and Conditions:

Major Products: The major product formed from the reaction of this compound with thiol-containing molecules is a fluorescently labeled conjugate, which can be used for various analytical applications .

Scientific Research Applications

Mechanism of Action

Fluorescein-maleimide exerts its effects through the formation of a stable thioether bond with thiol groups. The maleimide group is highly reactive towards thiols, allowing for specific and efficient labeling of sulfhydryl-containing molecules. This reaction enhances the fluorescence properties of the compound, making it a powerful tool for various analytical applications .

Properties

Molecular Formula

C27H19N3O7S

Molecular Weight

529.5 g/mol

IUPAC Name

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[2-(2,5-dioxopyrrol-1-yl)ethyl]thiourea

InChI

InChI=1S/C27H19N3O7S/c31-15-2-5-19-21(12-15)36-22-13-16(32)3-6-20(22)27(19)18-4-1-14(11-17(18)25(35)37-27)29-26(38)28-9-10-30-23(33)7-8-24(30)34/h1-8,11-13,31-32H,9-10H2,(H2,28,29,38)

InChI Key

WMHCVBWDCIFFOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=S)NCCN3C(=O)C=CC3=O)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O

Origin of Product

United States

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